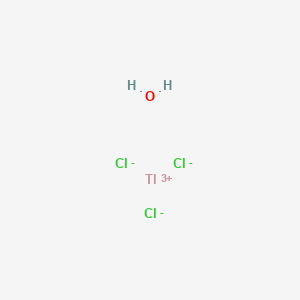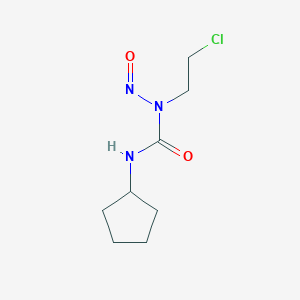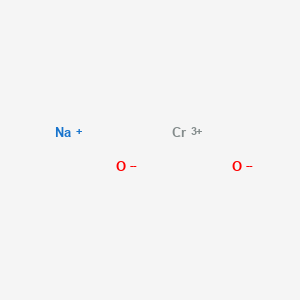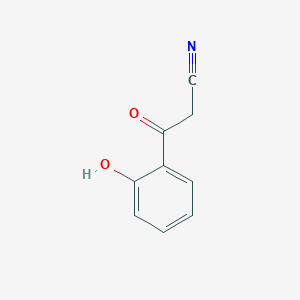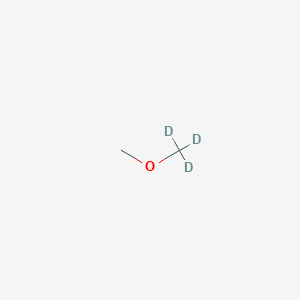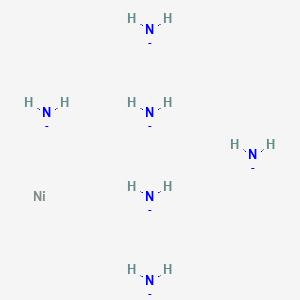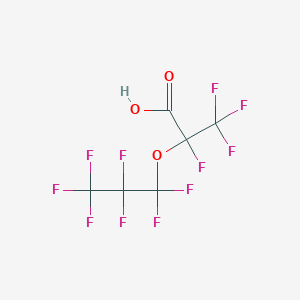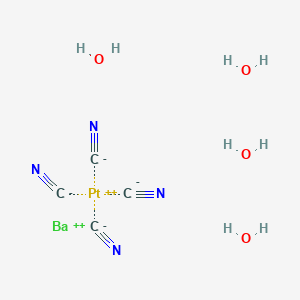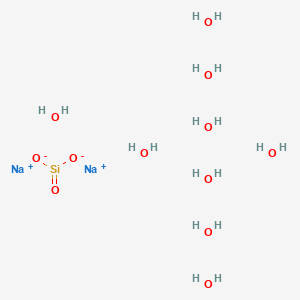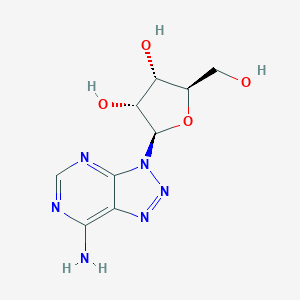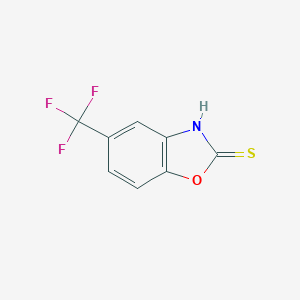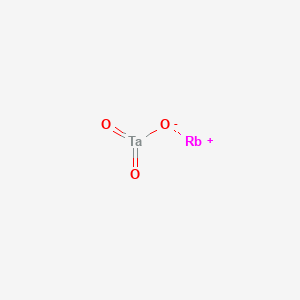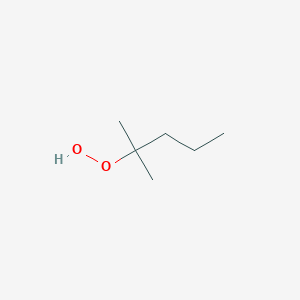
2-Methylpentane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpentane-2-peroxol (MPP) is a peroxide compound that has been widely used in scientific research for its ability to initiate radical reactions. It is a colorless liquid with a boiling point of 110°C and a density of 0.94 g/mL. MPP is a highly reactive compound that can decompose explosively under certain conditions, making it a potentially hazardous substance to handle. However, its unique properties have made it a valuable tool in many areas of scientific research.
Mécanisme D'action
2-Methylpentane-2-peroxol initiates radical reactions by decomposing into free radicals upon heating or exposure to light. These free radicals then react with monomers to form polymer chains. 2-Methylpentane-2-peroxol is a highly efficient radical initiator due to its ability to generate a large number of free radicals in a short period of time.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2-Methylpentane-2-peroxol. However, studies have shown that exposure to 2-Methylpentane-2-peroxol can cause irritation to the skin, eyes, and respiratory system. It is important to handle 2-Methylpentane-2-peroxol with caution and to use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methylpentane-2-peroxol as a radical initiator is its high efficiency. It can initiate polymerization reactions at a much faster rate than other initiators, allowing for shorter reaction times and higher yields. However, 2-Methylpentane-2-peroxol is a highly reactive compound that can be hazardous to handle. It can decompose explosively under certain conditions, making it important to use appropriate safety precautions.
Orientations Futures
There are several areas of future research that could benefit from the use of 2-Methylpentane-2-peroxol. One potential application is in the synthesis of new materials with unique properties. 2-Methylpentane-2-peroxol could be used to initiate polymerization reactions of monomers that have not been previously explored, leading to the development of new materials with novel properties. Another area of research could be in the development of new methods for the controlled synthesis of polymers. By fine-tuning the reaction conditions, it may be possible to control the molecular weight and structure of the resulting polymers. Finally, 2-Methylpentane-2-peroxol could be used in the development of new drug delivery systems. By incorporating 2-Methylpentane-2-peroxol into the polymer matrix, it may be possible to create drug delivery systems that release drugs in a controlled manner over time.
Méthodes De Synthèse
2-Methylpentane-2-peroxol can be synthesized through the reaction of tert-butyl hydroperoxide (TBHP) with 2-methylpentene in the presence of a catalyst such as sulfuric acid. The reaction takes place at room temperature and the resulting 2-Methylpentane-2-peroxol can be purified through distillation.
Applications De Recherche Scientifique
2-Methylpentane-2-peroxol has been used extensively in scientific research as a radical initiator for polymerization reactions. It is commonly used in the synthesis of polymers such as polyethylene, polypropylene, and polystyrene. 2-Methylpentane-2-peroxol is also used in the production of resins, adhesives, and coatings.
Propriétés
Numéro CAS |
13393-68-5 |
|---|---|
Nom du produit |
2-Methylpentane-2-peroxol |
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
2-hydroperoxy-2-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-5-6(2,3)8-7/h7H,4-5H2,1-3H3 |
Clé InChI |
BZGMEGUFFDTCNP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)OO |
SMILES canonique |
CCCC(C)(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
